D-arabinitol 1-phosphate(2-)
Description
Prevalence and Distribution in Diverse Organisms
The occurrence of D-arabinitol 1-phosphate is primarily documented in the microbial kingdom, where it is an integral part of pentitol (B7790432) metabolism. Its distribution is not universal but is notable in specific species of fungi and bacteria.
In the fungal kingdom, the yeast Candida albicans is a prominent example of an organism that metabolizes D-arabitol, with D-arabinitol 1-phosphate acting as a key intermediate. nih.gov Studies have indicated that the biosynthesis of D-arabitol in C. albicans proceeds via the dephosphorylation of a phosphorylated precursor, which is understood to be D-arabinitol 1-phosphate. This pathway is linked to the pentose (B10789219) phosphate (B84403) pathway, with D-ribulose-5-phosphate being the initial substrate. nih.gov
Among bacteria, certain pathogenic strains utilize D-arabitol in their cellular structures. For instance, in Streptococcus pneumoniae serotype 17F, D-arabinitol is a component of the capsular polysaccharide. The biosynthetic pathway for the activated form of D-arabinitol, CDP-D-arabinitol, has been elucidated and originates from D-xylulose-5-phosphate, a pentose phosphate pathway intermediate that can be interconverted with D-ribulose-5-phosphate. nih.gov This strongly suggests the involvement of a phosphorylated arabinitol intermediate.
The table below summarizes the presence of D-arabinitol and its metabolic precursors in selected organisms, highlighting the central role of phosphorylated intermediates.
| Organism | Compound Detected/Metabolic Pathway | Precursor in Pentose Phosphate Pathway | Reference |
| Candida albicans | D-arabitol, D-arabitol biosynthesis | D-ribulose-5-phosphate | nih.gov |
| Streptococcus pneumoniae 17F | CDP-D-arabinitol (for capsular polysaccharide) | D-xylulose-5-phosphate | nih.gov |
| Uromyces fabae | D-arabitol, NADP+-dependent D-arabitol dehydrogenase | D-xylulose, D-ribulose | nih.gov |
Historical Discoveries and Foundational Research Context
The foundational research leading to the understanding of D-arabinitol 1-phosphate is intrinsically linked to the study of D-arabitol metabolism in fungi, particularly in osmophilic yeasts and pathogenic species like Candida albicans. Early investigations into how these organisms produce and utilize D-arabitol laid the groundwork for identifying the phosphorylated intermediates involved.
Initial studies focused on the enzymatic basis of D-arabitol production. Researchers identified NAD- and NADP-dependent polyol dehydrogenases as key enzymes in the final steps of D-arabitol biosynthesis in several fungi. asm.org These dehydrogenases were found to catalyze the reduction of pentoses to their corresponding pentitols.
A significant advancement came with the elucidation of the metabolic pathway in Candida albicans. It was demonstrated that the primary precursor for D-arabitol synthesis is D-ribulose-5-phosphate, a central molecule in the pentose phosphate pathway. nih.gov This discovery strongly implied that the synthesis of D-arabitol from D-ribulose-5-phosphate would involve a phosphorylated intermediate, namely D-arabinitol 1-phosphate, which is subsequently dephosphorylated to yield D-arabitol. The identification and characterization of D-arabitol dehydrogenase in C. albicans further solidified this proposed pathway. nih.gov
More recent research in bacteria, such as the characterization of the CDP-D-arabinitol biosynthetic pathway in Streptococcus pneumoniae, has provided further evidence for the role of phosphorylated arabinitol intermediates in microbial metabolism. nih.gov These studies have not only confirmed the existence of these pathways but have also highlighted their importance in processes such as the formation of bacterial capsules, which are critical for virulence.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11O8P-2 |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] phosphate |
InChI |
InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/p-2/t3-,4-,5-/m1/s1 |
InChI Key |
VJDOAZKNBQCAGE-UOWFLXDJSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O |
Canonical SMILES |
C(C(C(C(COP(=O)([O-])[O-])O)O)O)O |
Origin of Product |
United States |
Biological Functions and Regulatory Mechanisms of D Arabinitol 1 Phosphate 2
Involvement in Microbial Carbohydrate Metabolism (as D-arabinitol 1-phosphate)
In the microbial world, D-arabinitol 1-phosphate is not an enzyme inhibitor but rather an intermediate in the catabolism and biosynthesis of five-carbon sugars, linking it directly to the central pentose (B10789219) phosphate (B84403) pathway (PPP).
The pentose phosphate pathway is a fundamental metabolic route that runs parallel to glycolysis, responsible for generating NADPH (for reductive biosynthesis and oxidative stress defense) and producing pentose sugars, which are precursors for nucleotides and some amino acids. nih.govmdpi.comkhanacademy.org D-arabinitol 1-phosphate is connected to this pathway as both a product of reduction and a substrate for oxidation.
Biosynthesis: In some fungi, such as the human pathogen Candida albicans, D-arabitol is a major metabolic product. nih.gov The biosynthesis of D-arabitol is directly linked to the PPP. The key precursor is D-ribulose-5-phosphate, an intermediate of the PPP. nih.gov It is proposed that C. albicans synthesizes D-arabitol by first dephosphorylating D-ribulose-5-phosphate to D-ribulose, which is then reduced by an NAD-dependent D-arabitol dehydrogenase (ArDH) to form D-arabitol. nih.gov While this pathway leads to D-arabitol, the involvement of a phosphorylated intermediate like D-arabinitol 1-phosphate is seen in other organisms. For instance, in Streptococcus pneumoniae, the synthesis of a nucleotide-activated form, CDP-D-arabinitol, starts from D-xylulose-5-phosphate, another PPP intermediate. nih.gov
Catabolism: In bacteria, D-arabinitol can serve as a carbon and energy source. In Bacillus methanolicus, for example, D-arabitol is taken up and phosphorylated by a phosphotransferase system (PTS) to yield D-arabinitol 1-phosphate. frontiersin.org This phosphorylated intermediate is then oxidized by an inducible D-arabinitol-1-phosphate dehydrogenase to produce a pentose phosphate, likely D-ribulose-5-phosphate, which can then directly enter the pentose phosphate pathway for further metabolism. frontiersin.org This establishes a clear catabolic link where an external sugar alcohol is channeled into central carbon metabolism via D-arabinitol 1-phosphate.
Table 2: Microbial Enzymes Connecting D-arabinitol 1-phosphate to the Pentose Phosphate Pathway This table outlines the key enzymes and their reactions that link D-arabinitol metabolism to the pentose phosphate pathway in different microorganisms.
| Organism | Enzyme | Reaction | Metabolic Role | Reference |
|---|---|---|---|---|
| Candida albicans | D-arabitol dehydrogenase (ArDH) | D-ribulose + NADH + H+ <=> D-arabitol + NAD+ | Biosynthesis (final step) | nih.gov |
| Bacillus methanolicus | D-arabitol-1-phosphate dehydrogenase | D-arabinitol 1-phosphate + NAD+ -> D-ribulose 5-phosphate + NADH + H+ | Catabolism | frontiersin.org |
| Streptococcus pneumoniae | D-xylulose-5-phosphate cytidylyltransferase & CDP-d-xylulose reductase | D-xylulose-5-P -> -> CDP-D-arabinitol | Biosynthesis of activated arabinitol | nih.gov |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 2-Carboxy-D-arabinitol 1-phosphate | CA1P |
| Ribulose-1,5-bisphosphate Carboxylase/Oxygenase | RuBisCO |
| Ribulose-1,5-bisphosphate | RuBP |
| 2-Carboxy-D-arabinitol | CA |
| D-glycero-2,3-pentodiulose-1,5-bisphosphate | PDBP |
| D-arabinitol 1-phosphate | |
| D-ribulose-5-phosphate | |
| D-xylulose-5-phosphate | |
| Cytidine (B196190) diphosphate-D-arabinitol | CDP-D-arabinitol |
| Nicotinamide (B372718) adenine (B156593) dinucleotide (oxidized) | NAD+ |
| Nicotinamide adenine dinucleotide (reduced) | NADH |
| Nicotinamide adenine dinucleotide phosphate (reduced) | NADPH |
| Adenosine triphosphate | ATP |
| Glutathione (B108866) (reduced) | GSH |
| Fructose-1,6-bisphosphate | FBP |
| D-arabitol | |
| D-ribulose |
Nucleoside Diphosphate-D-arabinitol Biosynthesis (e.g., CDP-D-arabinitol)
The biosynthesis of nucleoside diphosphate-D-arabinitol, specifically cytidine diphosphate (B83284) (CDP)-D-arabinitol, is a crucial pathway in certain bacteria for the production of capsular polysaccharides (CPS), which are significant virulence factors. nih.govnih.gov In the human pathogen Streptococcus pneumoniae, D-arabinitol is a component of the CPS in several serotypes. nih.gov The biosynthesis of CDP-D-arabinitol in S. pneumoniae has been elucidated as a two-step enzymatic process that starts from a precursor in the pentose phosphate pathway. nih.gov
The pathway involves two key enzymes, AbpA and AbpB, encoded by the genes abpA and abpB, respectively. nih.govnih.gov These genes are found within the CPS gene clusters of various S. pneumoniae serotypes, indicating the importance of D-arabinitol in their capsules. nih.gov
The initial substrate for this biosynthetic pathway is D-xylulose-5-phosphate (D-Xlu-5-P), an intermediate of the pentose phosphate pathway. nih.gov The first enzymatic step is catalyzed by AbpA, which has been identified as a D-xylulose-5-phosphate cytidylyltransferase. nih.govnih.gov This enzyme facilitates the transfer of a cytidine monophosphate (CMP) group from cytidine triphosphate (CTP) to D-Xlu-5-P, resulting in the formation of CDP-D-xylulose. nih.gov
The second and final step in the pathway is the conversion of CDP-D-xylulose to CDP-D-arabinitol. This reaction is catalyzed by the enzyme AbpB, which is a CDP-D-xylulose reductase. nih.govnih.gov This reduction step involves the use of a cofactor, such as NADH or NADPH, to reduce the xylulose moiety to an arabinitol moiety. nih.gov The final product, CDP-D-arabinitol, serves as the activated sugar nucleotide donor for the incorporation of D-arabinitol into the growing polysaccharide chain of the bacterial capsule. nih.gov
Enzymes and Reactions in CDP-D-arabinitol Biosynthesis
| Enzyme | Gene | Substrates | Product | Function |
| AbpA | abpA | D-xylulose-5-phosphate, CTP | CDP-D-xylulose | D-xylulose-5-phosphate cytidylyltransferase |
| AbpB | abpB | CDP-D-xylulose, NADH/NADPH | CDP-D-arabinitol | CDP-D-xylulose reductase |
Research Findings on CDP-D-arabinitol Biosynthesis
Biochemical characterization of the enzymes from S. pneumoniae serotype 17F has provided detailed insights into this pathway. nih.gov Studies involving the cloning, expression, and purification of AbpA and AbpB have confirmed their respective enzymatic activities. nih.govnih.gov The reaction products have been identified and characterized using techniques such as capillary electrophoresis, electrospray ionization mass spectrometry, and nuclear magnetic resonance spectroscopy. nih.govnih.gov Kinetic analyses of these enzymes have also been performed to understand their substrate specificity and reaction mechanisms. nih.gov For instance, the kinetic parameters of AbpA for its substrates D-Xlu-5-P and CTP, and of AbpB for CDP-D-xylulose and the cofactors NADH or NADPH, have been determined. nih.gov The influence of factors like temperature, pH, and the presence of cations on the activity of these enzymes has also been investigated. nih.gov
Biosynthetic Pathways of D Arabinitol 1 Phosphate 2
In Plants: Derivation of 2-Carboxy-D-arabinitol 1-phosphate (CA1P)
In many plant species, the regulation of photosynthesis is intricately linked to the synthesis of 2-Carboxy-D-arabinitol 1-phosphate (CA1P), a potent nocturnal inhibitor of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). pnas.orggla.ac.uk CA1P is a structural analog of the transition state intermediate in the carboxylation reaction catalyzed by Rubisco and binds tightly to the enzyme's active sites, rendering it inactive. pnas.orgnih.gov The biosynthesis of this regulatory compound is a complex process that originates from a key intermediate of the Calvin cycle.
The biosynthetic pathway for CA1P initiates from the chloroplastic pool of Fructose (B13574) 1,6-bisphosphate (FBP), a central intermediate in the Calvin cycle. pnas.orgportlandpress.comresearchgate.net Evidence for FBP's role as the primary precursor has been established through several lines of research. Studies involving transgenic plants with reduced expression of chloroplastic Fructose 1,6-bisphosphate phosphatase—an enzyme that dephosphorylates FBP—demonstrated a significant accumulation of FBP. pnas.org This increase in the FBP pool was directly correlated with elevated levels of CA1P and its precursors, providing strong support for the proposed metabolic link. pnas.org The de novo synthesis of CA1P from FBP has been unambiguously confirmed through pulse-chase experiments that traced the flow of ¹⁴C from assimilated ¹⁴CO₂ sequentially through the proposed intermediates. oup.com
The conversion of Fructose 1,6-bisphosphate to CA1P involves several key intermediate metabolites. Radiotracer studies using ¹⁴CO₂ in French bean leaves have successfully identified the sequential formation of these intermediates. pnas.org Following the labeling of Fructose 1,6-bisphosphate, the ¹⁴C label appears sequentially in hamamelose bisphosphate, hamamelose monophosphate, and the branched-chain sugar hamamelose. pnas.orgoup.com
Hamamelose is subsequently converted to 2-Carboxy-D-arabinitol (CA), the immediate, non-phosphorylated precursor to CA1P. oup.comoup.com The crucial role of these intermediates was further validated in transgenic potato plants with reduced FBPase activity. These plants not only had higher levels of FBP but also showed a dramatic increase in the accumulation of hamamelose and CA, with hamamelose levels in some cases becoming as abundant as sucrose. pnas.orgoup.com While CA is the direct precursor for CA1P synthesis, it is also the product of CA1P degradation, which is catalyzed by the enzyme CA1P phosphatase. nih.gov
Table 1: Key Intermediates in the Biosynthesis of CA1P from Fructose 1,6-bisphosphate in Plants
| Precursor/Intermediate | Role in Pathway | Supporting Evidence |
|---|---|---|
| Fructose 1,6-bisphosphate (FBP) | Primary metabolic precursor from the Calvin cycle. pnas.orgportlandpress.com | Accumulation in FBPase antisense plants leads to increased CA1P synthesis. pnas.org |
| Hamamelose bisphosphate | Early phosphorylated intermediate. | Identified in ¹⁴CO₂ radiotracer studies. pnas.orgoup.com |
| Hamamelose monophosphate | Intermediate following dephosphorylation. | Identified in ¹⁴CO₂ radiotracer studies. pnas.orgoup.com |
| Hamamelose | Dephosphorylated branched-chain sugar intermediate. pnas.org | Accumulates in FBPase antisense plants; ¹⁴C-labelled hamamelose is converted to CA. pnas.orgoup.com |
| 2-Carboxy-D-arabinitol (CA) | Direct, non-inhibitory precursor to CA1P. portlandpress.comoup.com | Accumulates in FBPase antisense plants; phosphorylated to form CA1P. pnas.orgoup.com |
The established biosynthetic route from FBP to CA1P is a multi-step process occurring within the chloroplast. researchgate.netoup.com The proposed pathway is as follows:
Fructose 1,6-bisphosphate is converted to Hamamelose bisphosphate .
Dephosphorylation steps lead to Hamamelose monophosphate and then to free Hamamelose . pnas.org
Hamamelose undergoes oxidation to form 2-Carboxy-D-arabinitol (CA) . pnas.org
In the final step, CA is phosphorylated to yield the active inhibitor, 2-Carboxy-D-arabinitol 1-phosphate (CA1P) . portlandpress.comoup.com
While the pathway to CA is well-supported, the specific enzyme responsible for the final phosphorylation of CA to CA1P in the dark or low light has not yet been definitively identified, though it is presumed to be a kinase. oup.comcore.ac.uk
Conversely, the degradation of CA1P is a light-dependent process. nih.gov It is initiated by Rubisco activase, which promotes the release of CA1P from Rubisco's catalytic sites. oup.comnih.gov The free CA1P is then rendered non-inhibitory by the enzyme CA1P phosphatase , which hydrolyzes the phosphate (B84403) group, yielding CA and inorganic phosphate. nih.govoup.comwikipedia.org Interestingly, under specific in vitro conditions (high pH and bicarbonate concentration), purified CA1P phosphatase has been shown to catalyze a phosphate exchange reaction, transferring a phosphate group from a donor to CA to form CA1P. core.ac.uknih.govresearchgate.net However, this is not considered the primary route for CA1P synthesis in vivo.
The biosynthesis and degradation of CA1P are tightly regulated by environmental factors, most notably light. gla.ac.uk CA1P synthesis and accumulation occur predominantly under low light conditions or in darkness, serving to downregulate photosynthesis when light is limiting. nih.govportlandpress.comoup.com
Studies in Phaseolus vulgaris (French bean) have shown that the synthesis of CA1P is not only an ongoing process in the dark but is also stimulated by low light levels. nih.govnih.gov The rate of CA1P synthesis was found to be maximal at a low photon flux density (PFD) of approximately 200 μmol quanta m⁻²s⁻¹ following a transition from high light, a rate substantially faster than that observed in complete darkness. nih.gov The concentration of CA1P in leaves is highest at low PFD or during the night. nih.gov
In contrast, the degradation of CA1P is a light-activated process. nih.gov The breakdown of the inhibitor and the subsequent reactivation of Rubisco require light, with the rate of degradation increasing with rising PFD. nih.govnih.gov This dynamic balance between light-stimulated degradation and dark/low-light-stimulated synthesis allows plants to finely tune Rubisco activity in response to fluctuating light availability. nih.gov
Table 2: Influence of Light Conditions on CA1P Metabolism
| Condition | Effect on Synthesis | Effect on Degradation | Net Result |
|---|---|---|---|
| High Light | Inhibited/Low | Stimulated nih.govnih.gov | Low steady-state levels of CA1P; high Rubisco activity. |
| Low Light | Stimulated nih.govnih.gov | Low/Basal | Accumulation of CA1P; inhibition of Rubisco. oup.com |
| Darkness | Occurs portlandpress.comoup.com | Inhibited (Light is required) nih.gov | High accumulation of CA1P; inhibition of Rubisco. oup.com |
In Microorganisms: Pathways Leading to D-arabinitol 1-phosphate
While plants synthesize a carboxylated form of arabinitol phosphate as a key photosynthetic regulator, D-arabinitol 1-phosphate itself is an intermediate in the metabolic pathways of certain microorganisms.
In microorganisms, D-arabinitol 1-phosphate is primarily involved in pentitol (B7790432) metabolism. While a direct biosynthetic pathway analogous to that in plants is not described, its metabolic role is defined by the action of specific dehydrogenases. For experimental purposes, D-arabinitol 1-phosphate has been chemically synthesized from D-arabinonic acid via a five-step process involving O-acetylation, chlorination, reduction, phosphorylation, and de-O-acetylation. nih.govresearchgate.net
The key enzyme characterized in this context is D-arabinitol-phosphate dehydrogenase (APDH) , found in organisms such as Bacillus halodurans and Enterococcus avium. nih.govresearchgate.net This enzyme catalyzes the interconversion of pentitol phosphates and pentulose phosphates. Specifically, APDH from B. halodurans converts D-arabinitol 1-phosphate into xylulose 5-phosphate in an oxidative reaction that can utilize either NAD⁺ or NADP⁺ as a cofactor. nih.govresearchgate.net Purified APDH has been shown to act on both D-arabitol 1-phosphate and D-arabitol 5-phosphate, converting them to xylulose 5-phosphate and ribulose 5-phosphate, respectively. researchgate.net The existence and function of these enzymes confirm that D-arabinitol 1-phosphate is a recognized substrate and intermediate in microbial pentose (B10789219) and glucuronate interconversion pathways. researchgate.nethelsinki.fi
Table 3: Characterized Enzymes in Microbial D-arabinitol 1-phosphate Metabolism
| Enzyme | Organism | Reaction Catalyzed | Cofactor(s) |
|---|---|---|---|
| D-arabinitol-phosphate dehydrogenase (APDH) | Bacillus halodurans | D-arabinitol 1-phosphate → Xylulose 5-phosphate nih.govresearchgate.net | NAD⁺, NADP⁺ researchgate.net |
| D-arabinitol-phosphate dehydrogenase (APDH) | Enterococcus avium | D-arabitol 1-phosphate → Xylulose 5-phosphate; D-arabitol 5-phosphate → Ribulose 5-phosphate researchgate.net | Not specified |
Genetic Analysis of Microbial Biosynthetic Operons
While D-arabinitol 1-phosphate(2-) is not typically accumulated as a final product in microbes, its formation is a key step in the catabolism of D-arabitol in several bacteria. The genetic blueprints for this process are organized into inducible operons. Analysis of these operons provides critical insight into the synthesis and conversion of D-arabinitol 1-phosphate. Furthermore, the enzymes encoded within these catabolic operons have been repurposed through metabolic engineering to establish biosynthetic pathways for D-arabitol, where D-arabinitol 1-phosphate is a crucial intermediate.
A primary mechanism for D-arabitol utilization in Gram-positive bacteria is the "arabitol phosphate route". This pathway involves the transport and concurrent phosphorylation of D-arabitol, followed by the oxidation of the resulting D-arabitol phosphate. nih.gov
Operons in Bacillus methanolicus and Enterococcus avium
In the thermophilic bacterium Bacillus methanolicus, an arabitol-inducible operon responsible for D-arabitol utilization has been identified through differential gene expression analysis. uni-bielefeld.denih.gov Transcriptome sequencing revealed a cluster of eight genes that are significantly upregulated during growth on D-arabitol. uni-bielefeld.denih.gov This operon, spanning from BMMGA3_RS07325 to BMMGA3_RS07365, includes genes for a putative phosphotransferase system (PTS) and D-arabitol phosphate dehydrogenases. uni-bielefeld.denih.gov The PTS components are responsible for the uptake and phosphorylation of D-arabitol, while the dehydrogenase catalyzes the subsequent oxidation. nih.govasm.org
Similarly, in Enterococcus avium, a D-arabitol-phosphate dehydrogenase (APDH) has been purified and characterized. nih.govnih.gov Genetic analysis showed that the APDH gene is part of an operon that also contains genes for several components of a PTS. nih.govhelsinki.fi This enzyme exhibits narrow substrate specificity, converting D-arabinitol 1-phosphate and D-arabinitol 5-phosphate into D-xylulose 5-phosphate and D-ribulose 5-phosphate, respectively. nih.govnih.govhelsinki.fi The colocalization of the dehydrogenase gene with PTS genes strongly suggests a coordinated system for arabitol transport and metabolism. nih.gov
The table below details the key genes identified in the B. methanolicus arabitol utilization (atl) operon.
| Gene | Putative Function | Notes |
|---|---|---|
| atlA (BMMGA3_RS07330) | PTS system, EIIA component | Component of the phosphotransferase system for arabitol uptake. |
| atlB (BMMGA3_RS07335) | PTS system, EIIB component | Component of the phosphotransferase system for arabitol uptake. |
| atlC (BMMGA3_RS07340) | PTS system, EIIC component | Integral membrane component of the phosphotransferase system. |
| atlD (BMMGA3_RS07345) | D-arabitol phosphate dehydrogenase | Oxidizes D-arabitol phosphate to a pentose phosphate pathway intermediate. Heterologous expression in C. glutamicum restored growth on arabitol. nih.govnih.gov |
| atlF | D-arabitol phosphate dehydrogenase | A second putative dehydrogenase identified in the operon. asm.orgasm.org |
The APDH from E. avium has proven valuable for metabolic engineering. In a study using Bacillus subtilis, the APDH from E. avium was expressed to create a biosynthetic pathway for D-arabitol from glucose. The enzyme catalyzed the reduction of the pentose phosphate pathway intermediates D-xylulose 5-phosphate and D-ribulose 5-phosphate to D-arabinitol 1-phosphate and D-arabinitol 5-phosphate, respectively. These intermediates were then dephosphorylated to yield D-arabitol.
Role in Capsular Polysaccharide Synthesis
In some bacteria, arabinitol phosphate is a building block for more complex structures. Genetic analysis of the capsular polysaccharide (cps) biosynthetic locus in all 90 serotypes of Streptococcus pneumoniae revealed a correlation between the presence of specific sugars in the capsule and the corresponding biosynthetic genes in the cps locus. nih.gov For serotypes containing the sugar alcohol phosphate arabinitol-1-P, the necessary biosynthetic genes are present in this locus. nih.govasm.org It is proposed that nucleotide-diphosphate-linked precursors for arabinitol-1-P can be derived from D-xylulose-5-phosphate through a two-step pathway analogous to CDP-ribitol formation. nih.gov Mutations in the genes responsible for arabinitol synthesis, such as abpA or abpB in serotype 24C, can lead to reduced production and affect the final capsule structure. researchgate.net
Metabolism and Degradation of D Arabinitol 1 Phosphate 2
Enzymatic Dephosphorylation of 2-Carboxy-D-arabinitol 1-phosphate (CA1P) by CA1P Phosphatase (CA1Pase)
The primary catabolic fate for 2-carboxy-D-arabinitol 1-phosphate (CA1P), a potent inhibitor of RuBisCO, is its dephosphorylation by the specific enzyme CA1P phosphatase (CA1Pase). wikipedia.orgnih.gov This enzyme, systematically known as 2-carboxy-D-arabinitol-1-phosphate 1-phosphohydrolase, belongs to the family of hydrolases that act on phosphoric monoester bonds. wikipedia.org Its action is critical for reactivating RuBisCO in response to increasing light levels. wikipedia.orgpnas.org
The fundamental reaction catalyzed by CA1Pase is the hydrolysis of the phosphate (B84403) group from CA1P. core.ac.uk This process yields 2-carboxy-D-arabinitol (CA), which is not inhibitory to RuBisCO, and an inorganic phosphate (Pi) molecule. nih.govcore.ac.ukportlandpress.com The reaction is a critical step in the diurnal regulation of photosynthesis, allowing for the removal of the inhibitory CA1P upon the transition from dark to light. pnas.org
Interestingly, the CA1Pase from French bean ( Phaseolus vulgaris ) can also catalyze a phosphate exchange reaction. nih.govnih.gov Under specific conditions, particularly at an alkaline pH between 9 and 10 and in the presence of bicarbonate ions, the enzyme can transfer the phosphate group from an unlabeled CA1P molecule to a ¹⁴C-labeled CA molecule, forming [¹⁴C]CA1P. nih.govresearchgate.net This suggests that the hydrolytic step might be reversible, involving an enzyme-bound phosphate intermediate. core.ac.uk
Research has revealed that CA1Pase possesses a broader substrate specificity than initially thought, indicating a wider role in regulating RuBisCO. portlandpress.comnih.gov The enzyme from wheat, for example, can dephosphorylate D-glycero-2,3-pentodiulose-1,5-bisphosphate (PDBP). wikipedia.orgportlandpress.comnih.gov PDBP is an inhibitory sugar phosphate and a "misfire" product that can cause a decline in RuBisCO activity. nih.govresearchgate.net By removing PDBP, CA1Pase helps to maintain RuBisCO's catalytic competence. researchgate.net
In phosphate exchange reactions, CA1Pase can utilize other phosphorylated compounds as phosphate donors to CA. nih.gov Both 2-carboxy-D-arabinitol 1,5-bisphosphate and 2-carboxy-D-ribitol 1,5-bisphosphate were effective donors, whereas the RuBisCO substrate D-ribulose 1,5-bisphosphate was not. nih.gov The enzyme also demonstrates the ability to rapidly dephosphorylate 2,3-diphosphoglycerate (2,3-DPG) to 2-phosphoglycerate. portlandpress.comnih.govresearchgate.net
The activity of CA1Pase is subject to regulation by various factors, including light conditions and substrate/effector concentrations. The degradation of CA1P in vivo is light-dependent; in Phaseolus vulgaris, the rate of degradation increases with photon flux density (PFD), reaching a maximum at approximately 300 to 400 micromoles of quanta per square meter per second. nih.gov Conversely, the synthesis of CA1P is stimulated at low PFDs. nih.govnih.gov
For the phosphate exchange reaction catalyzed by purified CA1Pase from French bean, a Vmax of 1.5 µmol/min per mg of protein and a Km for CA of 1.8 mM were determined. nih.govresearchgate.net This exchange activity is significantly enhanced (up to 16-fold) by the presence of bicarbonate ions at an alkaline pH, which may suggest a rate enhancement through enzyme carbamylation. nih.govresearchgate.net
**Table 1: Kinetic Parameters of CA1Pase from *Phaseolus vulgaris***
| Parameter | Value | Condition | Source |
|---|---|---|---|
| Vmax | 1.5 µmol/min/mg protein | Phosphate exchange reaction | nih.govresearchgate.net |
| Km (for CA) | 1.8 mM | Phosphate exchange reaction | nih.govresearchgate.net |
CA1Pase activity is under stringent redox control, a common mechanism for regulating metabolic enzymes. usda.gov The enzyme is activated by reducing agents. nih.gov In Phaseolus vulgaris, its activity can be stimulated up to 35-fold by glutathione (B108866) and is highly sensitive to the ratio of its reduced (GSH) to oxidized (GSSG) forms. nih.gov At glutathione concentrations similar to those in chloroplasts (5 mM total S), a change in the redox status from 60% to 100% GSH resulted in a greater than 20-fold stimulation of activity. nih.gov
Dithiothreitol (DTT) and reduced thioredoxin also activate the enzyme. nih.govnih.gov The activation by DTT is pH-sensitive, with the greatest effect observed at pH 8. nih.govresearchgate.net This redox regulation is critical for the light/dark control of the enzyme, ensuring CA1P is degraded in the light when reducing power is available from photosynthesis. nih.gov Evidence suggests the enzyme contains distinct sets of thiol groups that are crucial for this redox-mediated regulation. nih.gov Post-translational modifications (PTMs) like redox modulation are essential for enabling rapid and reversible adjustments of protein properties in response to environmental and developmental signals. usda.govfrontiersin.org
Oxidative Pathways of D-arabinitol 1-phosphate by D-arabinitol-Phosphate Dehydrogenases
While the dephosphorylation of the carboxylated form (CA1P) is well-established, other potential metabolic routes for arabinitol phosphates may involve oxidation. These pathways could link arabitol metabolism to the central pentose (B10789219) phosphate pathway (PPP).
The conversion of pentitols (five-carbon sugar alcohols) like arabinitol often proceeds through oxidation to a pentulose, followed by phosphorylation to a pentulose-5-phosphate. For instance, in many fungi, the catabolism of D-xylose involves the intermediate xylitol (B92547), which is oxidized by xylitol dehydrogenase to xylulose; xylulose is then phosphorylated by xylulokinase to form D-xylulose 5-phosphate. researchgate.netnih.gov
D-xylulose 5-phosphate is a key intermediate in the non-oxidative branch of the pentose phosphate pathway. researchgate.net Within the PPP, enzymes such as transketolase and transaldolase can interconvert various sugar phosphates, including xylulose 5-phosphate, ribose 5-phosphate, fructose (B13574) 6-phosphate, and glyceraldehyde 3-phosphate, linking pentose metabolism with glycolysis. researchgate.net While specific D-arabinitol-phosphate dehydrogenases that directly produce xylulose 5-phosphate are not extensively documented in the reviewed literature, the established pathways for other pentitols strongly suggest a route via oxidation and phosphorylation to enter the PPP at the level of a pentulose-5-phosphate.
Co-factor Dependencies and Enzyme Kinetics
The enzymatic breakdown of D-arabinitol 1-phosphate is critically dependent on the presence of specific co-factors and is characterized by distinct kinetic properties. The primary enzyme responsible for its metabolism is D-arabinitol-phosphate dehydrogenase (APDH), which catalyzes the oxidation of D-arabinitol 1-phosphate. nih.govnih.gov
Co-factor Requirements
Research has identified specific co-factors that are essential for the catalytic activity of enzymes metabolizing D-arabinitol 1-phosphate and related compounds.
D-arabinitol-phosphate dehydrogenase (APDH): This enzyme exhibits flexibility in its use of nicotinamide (B372718) co-factors, accepting both NAD⁺ and NADP⁺ for the oxidative conversion of D-arabinitol 1-phosphate to D-xylulose 5-phosphate. nih.govnih.gov Furthermore, studies on APDH from the bacterium Enterococcus avium have revealed a specific requirement for the divalent cation Mn²⁺ for its enzymatic activity. nih.gov Unusually for a member of the medium-range dehydrogenase family, it does not require Zn²⁺. nih.gov
CDP-d-xylulose reductase (AbpB): In the biosynthetic pathway of CDP-d-arabinitol in Streptococcus pneumoniae, the enzyme AbpB, which catalyzes a reduction step, can utilize either NADH or NADPH. nih.gov However, it displays a strong preference for NADPH, as indicated by a significantly higher catalytic efficiency (k_cat/K_m) with this co-factor. nih.gov
2-Carboxy-D-arabinitol-1-phosphatase (CA1Pase): The activity of this phosphatase, which acts on the related inhibitor molecule 2-carboxy-D-arabinitol 1-phosphate, is notably stimulated by NADPH, among other chloroplast metabolites. nih.gov
Enzyme Kinetics
The kinetics of the enzymes involved in D-arabinitol 1-phosphate metabolism provide insight into their efficiency and reaction mechanisms.
D-arabinitol-phosphate dehydrogenase (APDH): Kinetic studies of APDH from Bacillus halodurans are consistent with a ternary complex mechanism for both the oxidative and reductive reactions. nih.gov This indicates that the enzyme binds both the substrate and the co-factor before catalysis occurs. APDH from Enterococcus avium demonstrates a narrow substrate specificity, effectively converting D-arabinitol 1-phosphate into D-xylulose 5-phosphate. nih.gov
CDP-d-xylulose reductase (AbpB): The kinetics of the reaction catalyzed by AbpB fit the Michaelis-Menten model. nih.gov The enzyme shows a higher affinity for NADPH (K_m = 1.14 mM) compared to NADH (K_m = 1.88 mM). nih.gov The catalytic efficiency is substantially greater with NADPH, underscoring its role as the preferred co-factor in vivo. nih.gov
2-Carboxy-D-arabinitol-1-phosphatase (CA1Pase): The enzyme isolated from tobacco exhibits an apparent Michaelis constant (K_m) for its substrate, 2-carboxy-D-arabinitol 1-phosphate, of 33 micromolar. nih.gov In a related study on the enzyme from French bean, a phosphate exchange reaction catalyzed by the phosphatase had an estimated maximum velocity (V_max) of 1.5 µmol/min per mg of protein and a K_m for 2-carboxy-D-arabinitol of 1.8 mM. nih.gov
The following tables summarize the co-factor dependencies and kinetic parameters of key enzymes discussed.
Table 1: Co-factor Dependencies of Relevant Enzymes
| Enzyme | Organism/Source | Required Co-factors | Notes |
|---|---|---|---|
| D-arabinitol-phosphate dehydrogenase (APDH) | Bacillus halodurans | NAD⁺ or NADP⁺ | Functions in the oxidative reaction. nih.gov |
| D-arabinitol-phosphate dehydrogenase (APDH) | Enterococcus avium | NAD⁺ or NADP⁺, Mn²⁺ | Requires Mn²⁺ for activity; does not require Zn²⁺. nih.gov |
| CDP-d-xylulose reductase (AbpB) | Streptococcus pneumoniae | NADH or NADPH | Strongly prefers NADPH. nih.gov |
Table 2: Kinetic Parameters of Relevant Enzymes
| Enzyme | Organism/Source | Substrate | K_m | k_cat/K_m | V_max |
|---|---|---|---|---|---|
| CDP-d-xylulose reductase (AbpB) | Streptococcus pneumoniae | NADPH | 1.14 mM nih.gov | 2,154.47 mM⁻¹·min⁻¹ nih.gov | |
| CDP-d-xylulose reductase (AbpB) | Streptococcus pneumoniae | NADH | 1.88 mM nih.gov | 98.91 mM⁻¹·min⁻¹ nih.gov | |
| 2-Carboxy-D-arabinitol-1-phosphatase | Tobacco | 2-carboxy-D-arabinitol 1-phosphate | 33 µM nih.gov |
Enzymology and Molecular Biology of D Arabinitol 1 Phosphate 2 Interacting Enzymes
Characterization of D-arabinitol 1-phosphate(2-) Phosphatases (e.g., CA1Pase)
D-arabinitol 1-phosphate phosphatases are enzymes that dephosphorylate derivatives of D-arabinitol 1-phosphate. A key example is 2-carboxy-D-arabinitol 1-phosphate (CA1P) phosphatase (CA1Pase), which plays a significant role in the regulation of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) in many plant species. nih.govnih.gov CA1Pase removes the phosphate (B84403) group from the potent RuBisCO inhibitor CA1P, rendering it non-inhibitory. portlandpress.com
The genes encoding CA1Pase have been successfully identified and cloned from several plant species, including French bean (Phaseolus vulgaris), wheat (Triticum aestivum), Arabidopsis thaliana, and tobacco (Nicotiana tabacum). portlandpress.comnih.gov These genetic studies have been fundamental to understanding the enzyme's function and regulation.
Expression studies in transgenic wheat, engineered to overexpress the native ca1pase gene, have demonstrated a significant increase in gene expression, with some lines showing up to a 30-fold rise compared to wild-type plants. nih.gov In these studies, the full-length complementary DNA (cDNA) of the wheat D genome's ca1pase was cloned into an expression vector. nih.gov This overexpression led to a corresponding increase in CA1Pase activity, which was positively correlated with the RuBisCO activation state and negatively correlated with the content of RuBisCO inhibitors. nih.gov However, this overexpression also unexpectedly resulted in a decrease in the total number of RuBisCO active sites, leading to reduced biomass and grain yield, suggesting a complex regulatory balance. nih.govnih.gov
Analysis of the deduced amino acid sequences from the cloned ca1pase genes has revealed significant structural features. The protein contains a distinct N-terminal motif that is identical to the active site sequence of phosphoglycerate mutase (PGM): [LIVM]-x-R-H-G-[EQ]-x-x-[WN]. portlandpress.comnih.gov Despite this similarity, the expressed CA1Pase protein from wheat does not exhibit PGM activity. nih.govresearchgate.net
Further analysis indicates that CA1Pase is likely a multifunctional enzyme, as its amino acid sequence contains at least two different domains. wikipedia.org Domain databases have identified a phosphoglycerate mutase-like domain and a histidine phosphatase domain. uniprot.org Specifically, studies on CA1Pase from French bean have shown that the enzyme possesses two distinct sets of thiol groups that are crucial for its redox regulation, highlighting its complex structural and functional nature. nih.gov
The production of recombinant CA1Pase has been achieved using various heterologous expression systems. Wheat CA1Pase has been successfully expressed in the bacterium Escherichia coli, which allows for the production of the enzyme for detailed biochemical characterization. wikipedia.org This is a common strategy for obtaining large quantities of a specific plant enzyme for in vitro studies. nih.govnih.gov
In addition to bacterial systems, plant-based heterologous expression has also been utilized. To study the in vivo effects of the enzyme, transgenic wheat lines were created by bombarding plant tissue with a construct containing the full-length wheat ca1pase cDNA under the control of a strong constitutive maize ubiquitin promoter. nih.gov This method resulted in the successful overexpression of functional CA1Pase within the wheat plants, providing a powerful tool for investigating its physiological role. nih.gov
Studies of D-arabinitol-Phosphate Dehydrogenases
D-arabinitol-phosphate dehydrogenases (APDH) are enzymes that catalyze the oxidation of phosphorylated arabinitol, playing a role in pentitol (B7790432) metabolism.
A novel D-arabinitol-phosphate dehydrogenase (APDH) has been purified from the cell lysate of the bacterium Enterococcus avium. nih.gov The gene for this APDH was cloned based on partial protein sequences obtained from the purified enzyme. nih.govnih.gov Analysis of the purified protein revealed that it is likely a tetramer, composed of four identical subunits, with a subunit molecular mass of approximately 41 kDa and a native molecular mass of around 160 kDa. nih.govnih.gov The purification protocol for a similar dehydrogenase from Pseudomonas aeruginosa involved steps such as pH/heat treatment, acetone (B3395972) precipitation, and gel filtration chromatography. semanticscholar.org Another D-arabinitol-specific dehydrogenase from the yeast Candida tropicalis was purified over 300-fold using a combination of protamine and ammonium (B1175870) sulfate (B86663) precipitation followed by dye-ligand chromatography. nih.gov
| Organism | Enzyme | Purification Steps | Fold Purification | Reference |
|---|---|---|---|---|
| Enterococcus avium | D-arabinitol-phosphate dehydrogenase (APDH) | Not specified in detail, but led to gene cloning. | Not specified | nih.govnih.gov |
| Candida tropicalis | D-arabinitol dehydrogenase | Protamine sulfate precipitation, ammonium sulfate precipitation, dye-ligand chromatography. | >300-fold | nih.gov |
| Pseudomonas aeruginosa | GDP-D-mannose dehydrogenase | pH/heat treatment, acetone precipitation, gel filtration chromatography. | 11-fold from overproducing strain | semanticscholar.org |
The APDH from E. avium demonstrates a narrow substrate specificity. In its oxidative reaction, it converts D-arabitol 1-phosphate to xylulose 5-phosphate and D-arabitol 5-phosphate to ribulose 5-phosphate. nih.gov Similarly, the APDH from Bacillus halodurans oxidizes D-arabinitol 1-phosphate to xylulose 5-phosphate. nih.gov Both of these bacterial enzymes are capable of using either NAD+ or NADP+ as cofactors for the reaction. nih.govnih.gov
Cytidylyltransferases and Reductases in Nucleotide-Activated D-arabinitol Pathways (e.g., AbpA and AbpB)
The biosynthesis of the nucleotide-activated form of D-arabinitol, a crucial component of the capsular polysaccharides (CPS) in several serotypes of Streptococcus pneumoniae, is a two-step enzymatic pathway. nih.gov This pathway involves the coordinated action of a cytidylyltransferase and a reductase, designated as AbpA and AbpB, respectively. nih.gov These enzymes facilitate the conversion of a precursor from the pentose (B10789219) phosphate pathway into CDP-d-arabinitol. nih.gov
The biosynthetic journey commences with D-xylulose-5-phosphate (D-Xlu-5-P), an intermediate of the pentose phosphate pathway. nih.gov The first committed step is catalyzed by AbpA, which has been identified as a D-xylulose-5-phosphate cytidylyltransferase. nih.govresearchgate.net This enzyme facilitates the transfer of a cytidine (B196190) monophosphate (CMP) group from a cytidine triphosphate (CTP) molecule to D-Xlu-5-P. researchgate.net The products of this reaction are CDP-d-xylulose and pyrophosphate. researchgate.net
The subsequent and final step in the synthesis of CDP-d-arabinitol is a reduction reaction catalyzed by the enzyme AbpB. nih.gov AbpB functions as a CDP-d-xylulose reductase, converting the CDP-d-xylulose intermediate into the final product, CDP-d-arabinitol. nih.govresearchgate.net This reduction step is dependent on the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide cofactor. researchgate.net
Notably, the genes encoding for AbpA and AbpB, formerly known as abp1 and abp2, are located within the CPS gene clusters of S. pneumoniae serotypes that feature D-arabinitol in their capsular polysaccharides. nih.gov The biochemical characterization of AbpA and AbpB has provided definitive evidence for the CDP-d-arabinitol biosynthetic pathway in S. pneumoniae. nih.gov Beyond their role in polysaccharide synthesis, in Escherichia coli, the genes abpA and abpB (previously yfjL and yfjK) have been shown to confer resistance against certain bacteriophages by inhibiting viral DNA replication. nih.gov
Research Findings on AbpA and AbpB
Detailed enzymatic studies have elucidated the specific functions and kinetics of AbpA and AbpB from S. pneumoniae 17F. nih.gov
AbpA (D-xylulose-5-phosphate cytidylyltransferase):
Function: Catalyzes the formation of CDP-d-xylulose from D-xylulose-5-phosphate and CTP. researchgate.net
Substrate Specificity: AbpA exhibits a high degree of specificity for its substrates. It actively utilizes D-xylulose-5-phosphate but does not show activity with other sugar phosphates such as D-glucose-1-phosphate or fructose-6-phosphate. nih.gov Among nucleotide donors, both CTP and dCTP are active, with CTP being the preferred substrate. nih.gov
AbpB (CDP-d-xylulose reductase):
Function: Catalyzes the reduction of CDP-d-xylulose to CDP-d-arabinitol. researchgate.net
Cofactor Dependence: The reductase activity of AbpB is dependent on the presence of either NADH or NADPH as a cofactor. researchgate.net
The kinetic parameters for these enzymes have been determined, providing insight into their catalytic efficiency.
| Enzyme | Substrate/Cofactor | K_m (mM) | V_max (μM/min) | k_cat (min⁻¹) | k_cat/K_m (mM⁻¹min⁻¹) |
| AbpA | D-xylulose-5-phosphate | 1.02 | 0.16 | 1638.0 | 1639.9 |
| CTP | 1.76 | 0.10 | 1065.3 | 610.5 | |
| dCTP | 2.85 | 0.15 | 1602.6 | 563.8 | |
| AbpB | CDP-d-xylulose | 1.53 | 0.09 | 486.8 | 322.2 |
| NADH | 1.88 | 0.035 | 190.0 | 101.5 | |
| NADPH | 1.14 | 0.23 | 2456.1 | 2192.1 |
Table adapted from biochemical characterization studies of AbpA and AbpB. nih.gov
Future Research Directions and Applications in D Arabinitol 1 Phosphate 2 Biology
Elucidation of Remaining Unknowns in Biosynthetic and Degradative Pathways
A complete understanding of the lifecycle of D-arabinitol 1-phosphate is fundamental, yet significant gaps persist, particularly in its biosynthesis. While the degradative step is well-characterized, the synthetic route is largely a black box.
Biosynthetic Pathway: The synthesis of CA1P occurs in low light or darkness, and strong evidence points to the Calvin cycle intermediate, fructose (B13574) 1,6-bisphosphate (FBP), as the primary precursor in the chloroplast. nih.govpnas.orgtandfonline.com Research involving radiotracer studies and transgenic plants has led to a proposed pathway, but the specific enzymes catalyzing most of the steps have yet to be identified. pnas.org
The proposed biosynthetic route is as follows:
Fructose 1,6-bisphosphate (FBP) is converted to hamamelose bisphosphate. pnas.org
Hamamelose bisphosphate is then dephosphorylated to hamamelose monophosphate. pnas.org
A further dephosphorylation yields hamamelose. pnas.org
Hamamelose is converted to 2-carboxy-D-arabinitol (CA). pnas.orgportlandpress.com
Finally, CA is phosphorylated to form the active inhibitor, 2-carboxy-D-arabinitol 1-phosphate (CA1P). portlandpress.comresearchgate.net
While feeding studies with labeled hamamelose and CA have supported this general sequence, the enzymes responsible for the conversions from FBP to CA remain unknown. pnas.orgresearchgate.net Identifying and characterizing these enzymes is a critical direction for future research. In other organisms, such as the fungus Candida albicans, D-arabitol biosynthesis follows a different path, originating from the pentose (B10789219) phosphate (B84403) pathway intermediate D-ribulose-5-PO4. nih.govasm.org
Degradative Pathway: The degradation of CA1P is a light-stimulated process initiated by the enzyme 2-carboxy-D-arabinitol-1-phosphatase (CA1Pase). oup.comnih.gov This enzyme hydrolyzes the phosphate group from CA1P, yielding inorganic phosphate and the non-inhibitory compound 2-carboxy-D-arabinitol (CA). oup.comwikipedia.orgwikipedia.org However, the metabolic fate of CA after this step is currently undetermined and awaits elucidation. nih.gov
Table 1: Status of D-arabinitol 1-phosphate Metabolic Pathway Elucidation
| Pathway Step | Substrate | Product | Enzyme | Status | Reference |
|---|---|---|---|---|---|
| Biosynthesis Step 1 | Fructose 1,6-bisphosphate | Hamamelose bisphosphate | Unknown | Hypothesized | pnas.orgresearchgate.net |
| Biosynthesis Step 2 | Hamamelose bisphosphate | Hamamelose monophosphate | Unknown | Hypothesized | pnas.org |
| Biosynthesis Step 3 | Hamamelose monophosphate | Hamamelose | Unknown | Hypothesized | pnas.org |
| Biosynthesis Step 4 | Hamamelose | 2-carboxy-D-arabinitol | Unknown | Hypothesized | pnas.org |
| Biosynthesis Step 5 | 2-carboxy-D-arabinitol | 2-carboxy-D-arabinitol 1-phosphate | Kinase (Unknown) | Inferred | portlandpress.comresearchgate.net |
| Degradation Step 1 | 2-carboxy-D-arabinitol 1-phosphate | 2-carboxy-D-arabinitol | CA1Pase | Identified | oup.comnih.govwikipedia.org |
| Degradation Step 2 | 2-carboxy-D-arabinitol | Metabolites | Unknown | Unknown | nih.gov |
Interplay with Broader Metabolic Networks and Regulatory Systems
The role of CA1P extends beyond simple enzyme inhibition; it is part of a sophisticated regulatory network that fine-tunes carbon fixation in response to environmental cues like light availability. nih.gov
The primary interaction is with RuBisCO, the central enzyme of carbon fixation. wikipedia.orgpnas.org CA1P acts as a potent inhibitor that binds tightly to the activated, carbamylated catalytic sites of RuBisCO, effectively shutting down its activity during periods of low light or darkness. oup.comnih.gov The reactivation of RuBisCO at dawn is a coordinated process involving two other key enzymes:
RuBisCO activase (Rca): This light-activated chaperone uses ATP to physically remove the CA1P molecule from the RuBisCO active site. oup.comresearchgate.net
CA1Pase: Once released, the free CA1P is rapidly degraded by CA1Pase, preventing its re-binding to RuBisCO. oup.com
The connection of CA1P metabolism to central pathways like the Calvin cycle and pentose phosphate pathway is clear from its precursors (FBP) and the pathways found in other organisms. pnas.orgnih.gov Understanding the flux and regulatory signals that divert intermediates from primary metabolism into this specialized inhibitory pathway is a key area for future investigation.
Table 2: Key Proteins in the CA1P Regulatory Network
| Protein | Function | Regulatory Interactions | Reference |
|---|---|---|---|
| RuBisCO | CO2 Fixation | Inhibited by CA1P binding to its active site. | nih.govpnas.org |
| RuBisCO activase (Rca) | Removes inhibitors from RuBisCO | Light-activated; uses ATP to release CA1P from RuBisCO. | oup.comresearchgate.net |
| CA1Pase | Degrades CA1P and other inhibitory sugar phosphates | Light-activated; regulated by stromal redox state (glutathione). | oup.comresearchgate.netnih.gov |
Potential for Metabolic Engineering in Agricultural and Biotechnological Contexts
Agricultural Applications:
Accelerating Photosynthesis: By reducing the amount of CA1P synthesized or by speeding up its removal, it may be possible to shorten the time it takes for a plant to reach its maximum photosynthetic capacity upon illumination. This could lead to significant increases in biomass and yield over a growing season.
Targeted Gene Modification: The identification of the genes for CA1Pase from wheat, Arabidopsis, and other plants provides a direct tool for metabolic engineering. portlandpress.comresearchgate.net Overexpressing CA1Pase could enhance the degradation of both CA1P and other misfire inhibitors, leading to more robust RuBisCO activity. researchgate.net Once the biosynthetic genes are identified, they could be downregulated using technologies like CRISPR to reduce inhibitor accumulation.
Biotechnological Applications: Beyond photosynthesis, engineering pathways for related sugar alcohols has shown significant promise. Research has demonstrated that introducing a D-arabitol dehydrogenase gene from yeast into tobacco chloroplasts leads to the accumulation of D-arabitol and confers enhanced tolerance to both salinity and drought. frontiersin.org This highlights the potential of using D-arabinitol-related pathways to create crops that are more resilient to environmental stress, a critical goal for sustainable agriculture in a changing climate. researchgate.net
Table 3: Potential Metabolic Engineering Strategies
| Strategy | Target | Goal | Reference |
|---|---|---|---|
| Overexpression | CA1Pase gene | Accelerate degradation of CA1P and other RuBisCO inhibitors to boost photosynthetic efficiency. | portlandpress.comresearchgate.net |
| Overexpression | RuBisCO activase gene | Speed up the release of CA1P from RuBisCO upon illumination. | researchgate.net |
| Gene Downregulation (e.g., CRISPR) | CA1P biosynthetic genes (currently unknown) | Reduce or eliminate the nocturnal inhibition of RuBisCO. | pnas.org |
| Heterologous Expression | D-arabitol dehydrogenase (ArDH) gene | Produce D-arabitol as an osmoprotectant to enhance plant tolerance to salt and drought stress. | frontiersin.org |
Structural Biology of Enzyme-D-arabinitol 1-phosphate(2-) Complexes
A detailed structural understanding of how D-arabinitol 1-phosphate interacts with its target enzymes is crucial for both fundamental science and rational protein engineering. To date, there are no published crystal structures of an enzyme in complex with D-arabinitol 1-phosphate or its carboxylated form, CA1P.
Much of our current understanding is inferred from studies of the closely related transition-state analogue, 2-carboxy-D-arabinitol 1,5-bisphosphate (CABP). nih.govnih.gov The crystal structure of RuBisCO bound to CABP reveals that the inhibitor sits (B43327) deep within the active site, with its C-1 phosphate group forming critical interactions with conserved residues in loops of the enzyme's α/β-barrel structure. nih.gov This binding induces a "closed" conformation where flexible loops envelop the inhibitor, locking it in place. nih.gov It is presumed that CA1P binds in a highly similar fashion, but the absence of the C-5 phosphate results in a lower binding affinity, which is what allows for its dynamic, reversible regulation in vivo. pnas.org
A major frontier for future research is to solve the crystal structure of CA1Pase, both alone and in complex with its substrate, CA1P. Such a structure would provide immense insight into:
Its catalytic mechanism for phosphate hydrolysis.
The structural basis for its substrate specificity and its ability to also process other inhibitory sugar phosphates like PDBP. researchgate.net
The mechanism of its allosteric regulation by the redox state of glutathione (B108866). nih.gov
This structural knowledge would be invaluable for designing targeted mutations to alter the enzyme's activity or specificity for metabolic engineering applications.
Q & A
Q. What is the structural configuration of D-arabinitol 1-phosphate(2−), and how does it influence its biochemical reactivity?
D-Arabinitol 1-phosphate(2−) is a phosphorylated sugar alcohol with a pentose backbone. Its structure includes a phosphate group at the C1 position and a negative charge at physiological pH, which affects its solubility and interaction with enzymes like dehydrogenases and kinases. The stereochemistry (D-configuration) determines substrate specificity in metabolic pathways, such as its role in alternative pentose utilization pathways in Rhodotorula toruloides . Structural analogs like D-arabinitol 5-phosphate and D-ribulose derivatives highlight the importance of phosphate positioning for enzymatic recognition .
Q. What experimental methods are used to detect and quantify D-arabinitol 1-phosphate(2−) in microbial or clinical samples?
Detection typically involves HPLC coupled with mass spectrometry (LC-MS) or enzymatic assays using NADH/NAD+ cofactors. For example, radioactively labeled substrates (e.g., -D-arabinitol) have been employed to study transport kinetics in bacterial systems . In clinical studies, elevated D-arabinitol (a related metabolite) in ASD patients was measured via gas chromatography-mass spectrometry (GC-MS) as a potential biomarker for Candida overgrowth .
Q. Which metabolic pathways involve D-arabinitol 1-phosphate(2−), and what is its role in carbon metabolism?
In Rhodotorula toruloides, D-arabinitol 1-phosphate is part of an alternative pentose utilization pathway that converts D-xylose to D-ribulose-5-phosphate via D-arabinitol intermediates. This pathway involves D-arabinitol dehydrogenases (e.g., RHTO_07702 and RHTO_07844) and kinases, bypassing the conventional fungal xylulose kinase route . The pathway’s efficiency is supported by multi-omics data, including RNA sequencing and metabolomics showing transient accumulation of D-arabinitol in culture media .
Advanced Research Questions
Q. How can contradictory findings about D-arabinitol 1-phosphate(2−) metabolic roles be resolved using multi-omics approaches?
Discrepancies in substrate specificity (e.g., conflicting annotations for D-arabinitol dehydrogenases) require integrated multi-omics validation :
- Genomics : Identify orthologs (e.g., Aspergillus niger D-arabinitol 4-dehydrogenase) via BLAST and OrthoMCL .
- Proteomics : Measure enzyme abundance (e.g., low RNA/protein levels of xylulose kinase in R. toruloides) to rule out non-essential pathways .
- Metabolomics : Track intermediate accumulation (e.g., D-arabinitol in media) to confirm pathway activity .
- Fitness assays : Use gene knockout strains to assess growth defects in specific substrates (e.g., ribitol vs. D-xylose) .
Q. What experimental challenges arise when characterizing enzymatic activity of D-arabinitol 1-phosphate(2−)-related dehydrogenases?
Key challenges include:
- Substrate promiscuity : Enzymes like D-arabinitol 2-dehydrogenase may act on multiple substrates (e.g., D-mannitol, xylitol), requiring competitive inhibition assays or isotopic labeling to isolate activity .
- Genetic redundancy : Paralogs (e.g., RHTO_07702 and RHTO_07844 in R. toruloides) with overlapping functions necessitate double knockouts to observe phenotypic effects .
- Low catalytic efficiency : Use stopped-flow spectroscopy or fluorescence-based NADH depletion assays to quantify kinetic parameters (, ) .
Q. How does D-arabinitol 1-phosphate(2−) correlate with microbial pathogenesis, and what models validate its role?
D-Arabinitol (a downstream metabolite) is linked to Candida albicans overgrowth in autism spectrum disorder (ASD) patients. Studies using culture-based sequencing and probiotic interventions showed reduced D-arabinitol levels correlating with behavioral improvements, suggesting its role as a microbial byproduct . However, direct evidence for D-arabinitol 1-phosphate’s involvement requires isotope tracing in Candida-host interaction models.
Methodological Recommendations
- For pathway validation : Combine CRISPR-Cas9 gene editing with LC-MS metabolomics to map flux through D-arabinitol 1-phosphate nodes .
- For clinical correlations : Use longitudinal cohort studies with matched microbial genomics and metabolomics to distinguish host vs. microbial contributions to D-arabinitol levels .
- For enzyme kinetics : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to resolve substrate-binding ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
